Cas no 1214367-20-0 (3-(Difluoromethoxy)-4-fluorobenzaldehyde)

3-(Difluoromethoxy)-4-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(difluoromethoxy)-4-fluorobenzaldehyde
- 3-Difluoromethoxy-4-fluorobenzaldehyde
- SY026393
- AK209167
- CS-11609
- 1214367-20-0
- DB-122449
- SCHEMBL24036560
- Benzaldehyde, 3-(difluoromethoxy)-4-fluoro-
- CS-0133289
- AC1690
- AKOS027256716
- MFCD14698501
- 3-(Difluoromethoxy)-4-fluorobenzaldehyde
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- MDL: MFCD14698501
- インチ: 1S/C8H5F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H
- InChIKey: UHBBOUWQYFZJJA-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=O)C=C1OC(F)F
計算された属性
- せいみつぶんしりょう: 190.02416388g/mol
- どういたいしつりょう: 190.02416388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 26.3
3-(Difluoromethoxy)-4-fluorobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A225082-1g |
3-(Difluoromethoxy)-4-fluorobenzaldehyde |
1214367-20-0 | 95% | 1g |
$131.0 | 2025-02-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD337834-100mg |
3-(Difluoromethoxy)-4-fluorobenzaldehyde |
1214367-20-0 | 95% | 100mg |
¥401.0 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203929-1g |
3-(Difluoromethoxy)-4-fluorobenzaldehyde |
1214367-20-0 | 97% | 1g |
¥1106.00 | 2024-08-09 | |
abcr | AB526576-250 mg |
3-(Difluoromethoxy)-4-fluorobenzaldehyde; . |
1214367-20-0 | 250MG |
€211.50 | 2023-04-17 | ||
TRC | D453065-10mg |
3-(Difluoromethoxy)-4-fluorobenzaldehyde |
1214367-20-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB526576-1 g |
3-(Difluoromethoxy)-4-fluorobenzaldehyde; . |
1214367-20-0 | 1g |
€485.70 | 2023-04-17 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD337834-250mg |
3-(Difluoromethoxy)-4-fluorobenzaldehyde |
1214367-20-0 | 95% | 250mg |
¥600.0 | 2022-03-01 | |
Ambeed | A225082-250mg |
3-(Difluoromethoxy)-4-fluorobenzaldehyde |
1214367-20-0 | 95% | 250mg |
$33.0 | 2025-02-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12225-250mg |
3-(Difluoromethoxy)-4-fluorobenzaldehyde |
1214367-20-0 | 95% | 250mg |
¥222.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12225-100mg |
3-(Difluoromethoxy)-4-fluorobenzaldehyde |
1214367-20-0 | 95% | 100mg |
¥101.0 | 2024-07-18 |
3-(Difluoromethoxy)-4-fluorobenzaldehyde 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
3-(Difluoromethoxy)-4-fluorobenzaldehydeに関する追加情報
3-(Difluoromethoxy)-4-fluorobenzaldehyde: A Comprehensive Overview
The compound 3-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS No. 1214367-20-0) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzaldehyde backbone substituted with a difluoromethoxy group at the 3-position and a fluorine atom at the 4-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it an intriguing subject for both academic research and industrial applications.
Recent studies have highlighted the importance of 3-(Difluoromethoxy)-4-fluorobenzaldehyde in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have demonstrated that this compound can serve as a building block for constructing highly efficient organic light-emitting diodes (OLEDs). The presence of fluorine atoms in the molecule enhances its electron-withdrawing properties, which is crucial for achieving optimal charge transport in OLED devices. Moreover, the difluoromethoxy group contributes to improved stability and thermal resistance, making this compound ideal for high-performance electronic applications.
In addition to its role in materials science, 3-(Difluoromethoxy)-4-fluorobenzaldehyde has also gained attention in medicinal chemistry. Recent findings suggest that this compound exhibits potential as a lead molecule for drug discovery. Its ability to interact with specific biological targets, such as enzymes and receptors, has been explored in various preclinical studies. For instance, researchers have reported that this compound demonstrates selective inhibition against certain kinases, which are key players in various disease pathways, including cancer and inflammation.
The synthesis of 3-(Difluoromethoxy)-4-fluorobenzaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One of the most efficient routes involves the nucleophilic aromatic substitution of a suitable precursor with a difluoroalkylating agent. This method not only ensures high yields but also allows for precise control over the substitution pattern on the aromatic ring. Recent advancements in catalysis have further optimized this process, reducing reaction times and improving overall efficiency.
From an environmental perspective, 3-(Difluoromethoxy)-4-fluorobenzaldehyde has been evaluated for its biodegradability and ecological impact. Studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, with degradation rates comparable to those of other fluorinated aromatic compounds. However, its persistence in certain environmental compartments remains a concern, particularly in aquatic systems. Ongoing research is focused on developing greener synthesis routes and alternative uses for this compound to minimize its environmental footprint.
In conclusion, 3-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS No. 1214367-20-0) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a valuable tool for scientists and engineers alike. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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